molecular formula C14H8ClF3N6O2 B2899091 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-92-3

3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2899091
CAS No.: 2085689-92-3
M. Wt: 384.7
InChI Key: PMEWIDAEHXPRJC-NSHDSACASA-N
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Description

3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, nitrophenyl, tetraazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions

    Formation of the Pyridine Core: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the pyridine derivative.

    Formation of the Tetraazolyl Group: The tetraazolyl group can be introduced through a cycloaddition reaction involving an azide and a nitrile.

    Addition of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and tetraazolyl groups suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows for modifications that could lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the tetraazolyl group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the nitrophenyl and tetraazolyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    3-chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine:

    3-chloro-2-[(4-aminophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine: The amino group can lead to different reactivity and biological properties compared to the nitro group.

Uniqueness

The combination of chloro, nitrophenyl, tetraazolyl, and trifluoromethyl groups in 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-2-[(S)-(4-nitrophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N6O2/c15-10-5-8(14(16,17)18)6-19-12(10)11(13-20-22-23-21-13)7-1-3-9(4-2-7)24(25)26/h1-6,11H,(H,20,21,22,23)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEWIDAEHXPRJC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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